molecular formula C19H19NO6S B5220484 dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5220484
M. Wt: 389.4 g/mol
InChI Key: MUVHBANWNVPFTC-UHFFFAOYSA-N
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Description

Dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a useful research compound. Its molecular formula is C19H19NO6S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.09330850 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (CAS Number: 302577-46-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C19H19NO6S
  • Molar Mass : 389.42 g/mol
  • IUPAC Name : this compound

The compound features a cyclopentathiophene core with methoxy and benzoyl substituents, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with microtubules. It has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin, which disrupts the normal function of microtubules during cell division. This mechanism is similar to other known antimitotic agents.

Anticancer Properties

Research indicates that derivatives of the cyclopentathiophene scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 2.6 to 18 nM against different cancer cell lines, indicating potent inhibitory effects on cell proliferation.
CompoundCell LineIC50 (nM)
This compoundMNNG/HOS (osteosarcoma)< 50
Other derivativesVarious (including HeLa)0.78 - 18

These findings suggest that modifications at specific positions on the cyclopentathiophene structure can enhance anticancer activity.

Structure-Activity Relationship (SAR)

A detailed analysis of SAR has revealed that:

  • Methoxy Substituents : The positioning of methoxy groups significantly influences potency. For example, compounds with methoxy groups at the C-7 position showed enhanced activity.
  • Amino Group Positioning : The placement of amino groups also plays a crucial role in determining biological efficacy. Compounds with amino groups at C-5 exhibited stronger antiproliferative effects compared to those without substitutions or with less favorable substitutions.

Case Studies

  • In Vivo Studies : In murine models, compounds similar to dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene were tested for their ability to inhibit tumor growth. For instance, one study reported significant tumor size reduction in xenograft models when treated with a related compound at doses of 50 mg/kg , highlighting its potential for therapeutic use.
  • Cell Cycle Analysis : Investigations into the effects on cell cycle progression showed that treated cells exhibited increased apoptosis markers and alterations in cell cycle distribution, indicating a mechanism involving induction of programmed cell death.

Properties

IUPAC Name

dimethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-24-11-6-4-5-10(9-11)16(21)20-17-15(19(23)26-3)14-12(18(22)25-2)7-8-13(14)27-17/h4-6,9,12H,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVHBANWNVPFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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